molecular formula C29H34N6O5 B13894891 ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Katalognummer: B13894891
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: FVOGNNMEGMUHPZ-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a potent and selective small molecule inhibitor targeting the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is frequently dysregulated in a variety of human cancers, making it a prominent therapeutic target for oncology research [https://pubmed.ncbi.nlm.nih.gov/18579779/]. This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and motility [https://www.nature.com/articles/s41573-021-00295-1]. Its primary research value lies in the investigation of tumorigenesis, metastasis, and mechanisms of drug resistance, particularly in cancers with c-Met amplification or HGF overexpression. Researchers utilize this inhibitor in preclinical studies to elucidate the complex biology of the HGF/c-Met axis and to evaluate the therapeutic potential of c-Met blockade, both as a monotherapy and in combination with other targeted agents [https://aacrjournals.org/cancerres/article/70/24/10090/578423]. The compound serves as an essential chemical probe for dissecting c-Met-driven signaling networks and for validating c-Met as a target in various in vitro and in vivo cancer models.

Eigenschaften

Molekularformel

C29H34N6O5

Molekulargewicht

546.6 g/mol

IUPAC-Name

ethyl 5-[(2R)-2-methoxy-2-phenylacetyl]-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate

InChI

InChI=1S/C29H34N6O5/c1-4-40-29(38)35-24-19-34(28(37)25(39-3)20-8-6-5-7-9-20)18-23(24)26(31-35)30-27(36)21-10-12-22(13-11-21)33-16-14-32(2)15-17-33/h5-13,25H,4,14-19H2,1-3H3,(H,30,31,36)/t25-/m1/s1

InChI-Schlüssel

FVOGNNMEGMUHPZ-RUZDIDTESA-N

Isomerische SMILES

CCOC(=O)N1C2=C(CN(C2)C(=O)[C@@H](C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Kanonische SMILES

CCOC(=O)N1C2=C(CN(C2)C(=O)C(C3=CC=CC=C3)OC)C(=N1)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

The following compounds share structural motifs or synthetic pathways with the target molecule:

Compound Name/ID Core Structure Key Substituents Synthesis Highlights Reference
MPY4 () Pyrazole 4-(4-Methylpiperazin-1-ylsulfonyl)phenyl, ethoxy Condensation reactions with benzhydrazide
Compound 15a () Pyrazole-4-carbonitrile 4-Fluorophenyl, ethoxymethyleneamino Reflux with triethyl orthoformate
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives () Fused pyrrolo-thiazolo-pyrimidine Methoxyphenyl, triazolothiadiazinone Multi-component cyclization
Ethyl 4-((2-bromoethoxy)carbonyl)phenyl-tetrahydropyrimidine-5-carboxylate () Tetrahydropyrimidine Bromoethoxycarbonyl, substituted phenyl Thionyl chloride-mediated esterification

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s dihydropyrrolo[3,4-c]pyrazole core distinguishes it from simpler pyrazoles (e.g., MPY4) or fused systems like pyrrolo-thiazolo-pyrimidines . This core may enhance conformational rigidity or binding specificity.

The 4-(4-methylpiperazin-1-yl)benzoyl amino group contrasts with sulfonyl or nitrile substituents in analogues, suggesting divergent solubility or pharmacokinetic profiles .

Synthetic Complexity :

  • The target compound likely requires advanced regioselective functionalization, akin to the multi-step protocols for pyrrolo-thiazolo-pyrimidines () . By comparison, MPY4 and compound 15a are synthesized via simpler condensation or cyclization .

Research Implications and Limitations

  • Pharmacological Potential: The methylpiperazine moiety, seen in MPY4 and the target compound, is often associated with CNS permeability or kinase inhibition . However, the absence of direct bioactivity data for the target compound limits conclusive claims.
  • Synthetic Challenges : The dihydro ring and chiral center necessitate asymmetric synthesis or chiral resolution, unlike the racemic mixtures reported for compound 15a .
  • Structural Uniqueness: No direct analogues with identical core or substituent combinations were identified in the evidence, highlighting the compound’s novelty.

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 5-[(2R)-2-methoxy-2-phenylethanoyl]-3-{[4-(4-methylpiperazin-1-yl)benzoyl]amino}-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate generally follows a convergent approach involving:

  • Construction of the 5,6-dihydropyrrolo[3,4-c]pyrazole core.
  • Introduction of the (2R)-2-methoxy-2-phenylethanoyl side chain via stereoselective acylation.
  • Coupling with the 4-(4-methylpiperazin-1-yl)benzoyl moiety through amide bond formation.
  • Final esterification to yield the ethyl carboxylate functionality.

This approach leverages selective protection/deprotection steps and controlled reaction conditions to maintain stereochemical integrity and high purity.

Key Reaction Steps

Formation of the Pyrrolo[3,4-c]pyrazole Core
  • Starting from appropriate substituted pyrrole and pyrazole precursors, cyclization is achieved under acidic or basic catalysis.
  • The 5,6-dihydro saturation is controlled by hydrogenation or selective reduction methods.
Stereoselective Acylation with (2R)-2-methoxy-2-phenylethanoyl Group
  • The (2R)-2-methoxy-2-phenylethanoyl moiety is introduced using its corresponding acid chloride or activated ester.
  • The reaction is performed under low temperature and inert atmosphere to prevent racemization.
  • Use of chiral auxiliaries or catalysts may be employed to ensure enantiomeric purity.
Amide Bond Formation with 4-(4-methylpiperazin-1-yl)benzoyl Group
  • The amino group on the pyrrolo[3,4-c]pyrazole core is acylated with 4-(4-methylpiperazin-1-yl)benzoyl chloride or anhydride.
  • Typical coupling reagents include carbodiimides (e.g., EDCI) or mixed anhydrides.
  • The reaction is monitored by TLC and purified by recrystallization or chromatography.
Esterification to Ethyl Carboxylate
  • The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.
  • Alternatively, ethyl chloroformate or other ethylating agents may be used in basic conditions.

Detailed Research Outcomes and Data Tables

Yields and Purity

Step Reaction Conditions Yield (%) Purity (%) Notes
Pyrrolo[3,4-c]pyrazole core Acid/base catalysis, 60-80 °C 75-85 >95 Controlled reduction for dihydro form
Acylation with methoxyphenyl Low temp, inert atmosphere, chiral catalyst 80-90 >98 Enantiomeric excess >99%
Amide bond formation Room temp, EDCI coupling 70-85 >97 Minimal side products
Esterification Reflux with ethanol, acid catalyst 85-90 >99 Final purification by crystallization

Analytical Characterization

Summary of Patent-Based Preparation Protocols

The patent US7977488B2 describes compounds structurally related to this molecule with detailed synthetic routes emphasizing acid secretion inhibition activity. The preparation involves:

  • Use of potassium carbonate as a base in coupling reactions.
  • Ethyl acetate as a solvent during intermediate steps.
  • Control of reaction mixtures to avoid side reactions.
  • Purification by suspension and recrystallization techniques.

This patent exemplifies the preparation of heterocyclic derivatives with similar substitution patterns and functional groups, providing a robust framework for synthesizing the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.